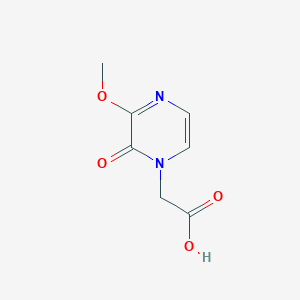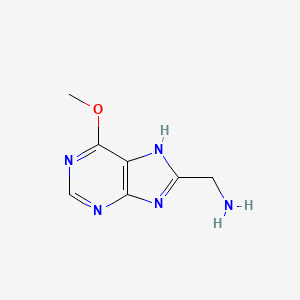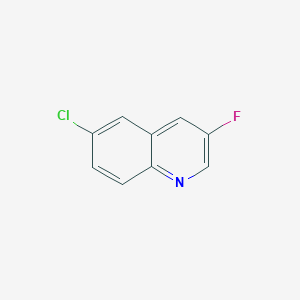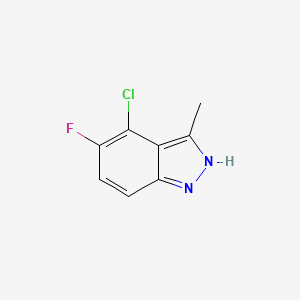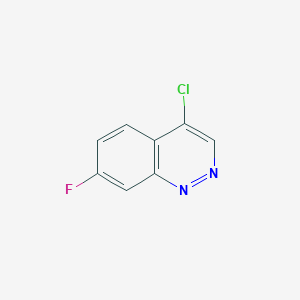
4-Chloro-7-fluorocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-fluorocinnoline est un composé organique aromatique hétérocyclique de formule moléculaire C9H5ClFN. Il appartient à la famille des cinnolines, qui se caractérisent par un système cyclique fusionné de benzène et de pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-Chloro-7-fluorocinnoline implique généralement la réaction de substitution aromatique nucléophile. Une méthode courante consiste à faire réagir la 4,7-dichloroquinoléine avec des agents fluorants dans des conditions contrôlées. La réaction est généralement réalisée en présence d'une base telle que le carbonate de potassium et d'un solvant aprotique polaire comme le diméthylsulfoxyde à des températures élevées .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction optimisées pour assurer un rendement et une pureté maximaux. Le mélange réactionnel est soumis à des étapes de purification rigoureuses, y compris la recristallisation et la chromatographie, pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
4-Chloro-7-fluorocinnoline subit diverses réactions chimiques, notamment:
Substitution nucléophile: L'atome de chlore peut être remplacé par des nucléophiles tels que les amines ou les thiols.
Substitution électrophile: L'atome de fluor peut participer à des réactions de substitution aromatique électrophile.
Oxydation et réduction: Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactifs et conditions courantes
Substitution nucléophile: Réactifs comme l'amidure de sodium ou la thiourée dans des solvants polaires.
Substitution électrophile: Réactifs comme l'acide nitrique ou l'acide sulfurique.
Oxydation: Agents oxydants comme le permanganate de potassium.
Réduction: Agents réducteurs comme l'hydrure de lithium et d'aluminium.
Principaux produits formés
Substitution nucléophile: Formation de dérivés de cinnoline substitués.
Substitution électrophile: Formation de dérivés nitro ou sulfonés.
Oxydation et réduction: Formation de dérivés hydroxylés ou hydrogénés.
4. Applications de la recherche scientifique
This compound présente plusieurs applications de recherche scientifique:
Chimie médicinale: Il est utilisé comme élément constitutif pour la synthèse d'agents pharmaceutiques potentiels, notamment des composés antimicrobiens et anticancéreux.
Science des matériaux: Le composé est étudié pour ses propriétés électroniques et son utilisation potentielle dans les semi-conducteurs organiques.
Biologie chimique: Il sert de sonde pour étudier les processus biologiques et les interactions au niveau moléculaire.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, il est connu pour inhiber certaines enzymes ou certains récepteurs, ce qui conduit à des effets thérapeutiques. Par exemple, il peut inhiber la gyrase de l'ADN bactérien, empêchant ainsi la réplication bactérienne et exerçant une activité antimicrobienne .
Applications De Recherche Scientifique
4-Chloro-7-fluorocinnoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-fluorocinnoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication and exerting antimicrobial activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Chloro-7-fluoroquinoléine
- 4-Chloro-7-nitrocinnoline
- 4,7-Dichlorocinnoline
Comparaison
4-Chloro-7-fluorocinnoline est unique en raison de la présence d'atomes de chlore et de fluor, qui confèrent des propriétés électroniques distinctes. Par rapport à la 4-Chloro-7-fluoroquinoléine, elle présente un motif de substitution différent, ce qui entraîne des variations en termes de réactivité et d'applications. La présence de l'atome de fluor augmente sa stabilité et son activité biologique potentielle .
Propriétés
Formule moléculaire |
C8H4ClFN2 |
|---|---|
Poids moléculaire |
182.58 g/mol |
Nom IUPAC |
4-chloro-7-fluorocinnoline |
InChI |
InChI=1S/C8H4ClFN2/c9-7-4-11-12-8-3-5(10)1-2-6(7)8/h1-4H |
Clé InChI |
RURHOYUNMZVFCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)N=NC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)
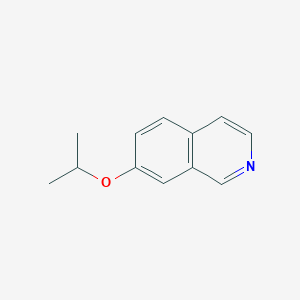
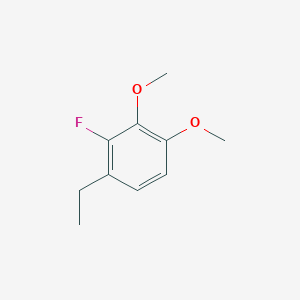
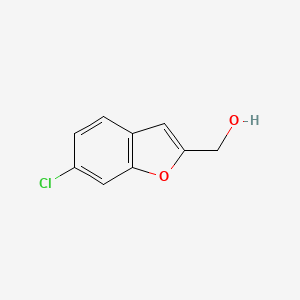
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)


